Methyl 3-((4-iodophenoxy)methyl)benzoate
Overview
Description
Methyl 3-((4-iodophenoxy)methyl)benzoate is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol It is a benzoate ester that features an iodophenoxy group attached to a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-iodophenoxy)methyl)benzoate typically involves the reaction of 4-iodophenol with methyl 3-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
Methyl 3-((4-iodophenoxy)methyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study the effects of iodinated compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-((4-iodophenoxy)methyl)benzoate involves its interaction with molecular targets through its iodophenoxy group. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-iodo-4-methylbenzoate
- Methyl 3,5-diiodo-4-(4’-methoxyphenoxy)benzoate
Comparison: Methyl 3-((4-iodophenoxy)methyl)benzoate is unique due to its specific substitution pattern and the presence of both iodophenoxy and methylbenzoate groupsFor instance, Methyl 3-iodo-4-methylbenzoate lacks the phenoxy group, which can significantly alter its chemical behavior and applications .
Properties
IUPAC Name |
methyl 3-[(4-iodophenoxy)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXPDJGWWMNXRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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